![molecular formula C14H26O2S2 B14587933 1,1'-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol) CAS No. 61576-55-4](/img/structure/B14587933.png)
1,1'-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol) is an organic compound characterized by the presence of two cyclohexanol groups connected via a disulfide bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol) typically involves the reaction of cyclohexanol with a disulfide-containing reagent. One common method is the reaction of cyclohexanol with formaldehyde and hydrogen sulfide under acidic conditions to form the disulfide bridge . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality 1,1’-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol) .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to form thiols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
1,1’-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its disulfide bridge.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting oxidative stress.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol) involves its ability to undergo redox reactions due to the presence of the disulfide bridge. This allows it to interact with various molecular targets, including enzymes and proteins involved in redox signaling pathways. The compound can modulate the activity of these targets, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 1,1’-[Disulfanediylbis(methylene)]bis(4-fluorobenzene)
- 1,1’-[Disulfanediylbis(methylene)]bis(4-chlorobenzene)
- 1,1’-[Disulfanediylbis(methylene)]bis(2,4,6-trimethylbenzene)
Comparison: 1,1’-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol) is unique due to the presence of cyclohexanol groups, which impart specific steric and electronic properties. This distinguishes it from other similar compounds that may have different substituents, leading to variations in reactivity and applications .
Eigenschaften
CAS-Nummer |
61576-55-4 |
|---|---|
Molekularformel |
C14H26O2S2 |
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
1-[[(1-hydroxycyclohexyl)methyldisulfanyl]methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H26O2S2/c15-13(7-3-1-4-8-13)11-17-18-12-14(16)9-5-2-6-10-14/h15-16H,1-12H2 |
InChI-Schlüssel |
QOFRIILLCOUFIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CSSCC2(CCCCC2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14587865.png)
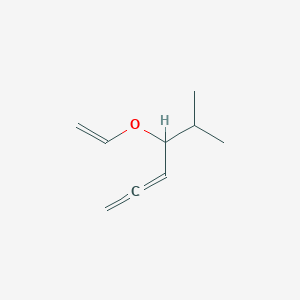
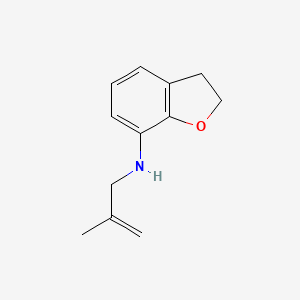
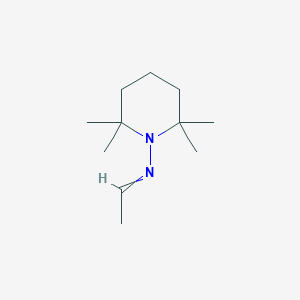
![N-[2-(2-Hydrazinylidenepropanoyl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14587895.png)
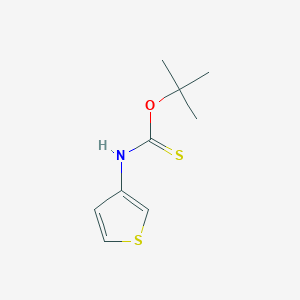

![2-[4-(Butan-2-yl)-4-hydroxy-5-methylhept-2-en-2-yl]phenol](/img/structure/B14587913.png)
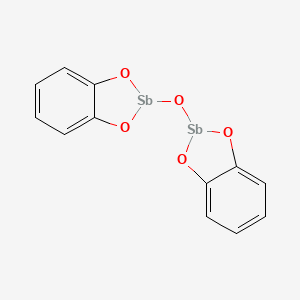
![7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid](/img/structure/B14587924.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(2-hydroxyphenyl)-](/img/structure/B14587928.png)
![1-(Benzylamino)-3-[(2-methyl-1,3-benzoxazol-6-yl)oxy]propan-2-ol](/img/structure/B14587935.png)


